molecular formula C19H28N2O4S B7014438 N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7014438
M. Wt: 380.5 g/mol
InChI Key: DFSNQZXRTIXQJJ-UHFFFAOYSA-N
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Description

N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxane moiety, and a methylsulfonylmethyl group

Properties

IUPAC Name

N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-26(23,24)14-16-6-2-3-7-17(16)20-19(22)21-11-9-15(10-12-21)18-8-4-5-13-25-18/h2-3,6-7,15,18H,4-5,8-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSNQZXRTIXQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1NC(=O)N2CCC(CC2)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the oxane moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxane Moiety: This step often involves the use of oxirane derivatives under specific reaction conditions.

    Attachment of the Methylsulfonylmethyl Group: This is usually done via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets and its pharmacokinetic properties.

    Material Science: It can be explored for its potential use in creating novel materials with unique properties.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The piperidine ring and the oxane moiety can interact with enzymes or receptors, modulating their activity. The methylsulfonylmethyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.

    Piperidine Derivatives: These include compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide, which have similar core structures but different substituents.

    Sulfonyl-Containing Compounds: These include compounds like methylsulfonylmethane and sulfonylureas, which contain the sulfonyl group but differ in their overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxane moiety and the methylsulfonylmethyl group distinguishes it from other piperidine derivatives, potentially offering unique interactions and applications.

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